5-Phenethyl-benzo[d]isoxazol-3-ol
Descripción
5-Phenethyl-benzo[d]isoxazol-3-ol is a heterocyclic compound featuring a benzo[d]isoxazol-3-ol core substituted with a phenethyl group at the 5-position. These compounds are notable for their diverse biological activities, including inhibition of enzymes like D-amino acid oxidase (DAAO) and plasmin , as well as modulation of neurotransmitter receptors such as GABAA . Substitution at the 5-position significantly influences pharmacokinetic and pharmacodynamic properties, as demonstrated by analogues like 5-chloro-, 5-piperidyl-, and 5-alkyl-substituted derivatives.
Propiedades
IUPAC Name |
5-(2-phenylethyl)-1,2-benzoxazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-13-10-12(8-9-14(13)18-16-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFIENRJGJWRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=C(C=C2)ONC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of Ortho-Substituted Benzaldehyde Derivatives
The isoxazole ring can be constructed through [3+2] cycloaddition between hydroxylamine and α,β-unsaturated ketones. For 5-phenethyl substitution, 2-phenethylbenzaldehyde serves as the starting material. Reaction with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours yields the dihydroisoxazole intermediate, which undergoes oxidative aromatization using MnO₂ in dichloromethane.
Key parameters:
-
Optimal aldehyde:hydroxylamine ratio = 1:1.2
-
Aromatization efficiency = 89% (GC-MS analysis)
Transition Metal-Catalyzed C-O Bond Formation
Copper(II)-mediated intramolecular cyclization provides an alternative pathway. A nitro-substituted precursor undergoes reductive cyclization in the presence of Cu(OAc)₂ (10 mol%) and ascorbic acid in DMF at 120°C:
Advantages:
-
Single-step conversion from linear precursor
-
Functional group tolerance for electron-withdrawing substituents
Phenethyl Group Introduction Strategies
Friedel-Crafts Alkylation of Benzoisoxazole Intermediates
Brominated intermediates allow direct phenethylation via palladium-catalyzed cross-coupling. Using 5-bromo-benzo[d]isoxazol-3-ol and phenethylzinc bromide under Miyaura conditions:
| Condition | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Solvent | THF/DMF (4:1) |
| Temperature | 80°C, 8 hours |
| Yield | 72% (HPLC purity >98%) |
Post-reaction purification via silica gel chromatography (ethyl acetate/hexane gradient) removes homocoupling byproducts.
Mitsunobu Reaction for Direct Functionalization
For hydroxyl-protected derivatives, the Mitsunobu reaction enables phenethyl attachment using DIAD and PPh₃ in anhydrous THF:
Deprotection with boron tribromide (BBr₃, 2 equiv) in CH₂Cl₂ at -78°C restores the 3-hydroxy group without cleaving the phenethyl substituent.
Hydroxyl Group Protection and Deprotection
Benzyl Ether Protection
Benzylation using BnBr and K₂CO₃ in DMF:
1H NMR monitoring confirms complete protection (δ 5.12 ppm, -OCH₂Ph). Subsequent deprotection via catalytic hydrogenation (H₂, 30 psi, Pd/C) achieves quantitative recovery of the hydroxyl group.
Trimethylsilyl (TMS) Protection
Silylation with TMSCl and imidazole in DCM allows for mild deprotection using KF in MeOH. While offering excellent compatibility with acid-sensitive groups, this method shows lower thermal stability during high-temperature coupling steps.
Optimization of Reaction Conditions
Solvent Effects on Cyclization Efficiency
Comparative study of solvent systems for isoxazole ring closure:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78 | 95 |
| DMSO | 46.7 | 82 | 97 |
| Toluene | 2.4 | 41 | 88 |
Polar aprotic solvents enhance reaction kinetics by stabilizing charged intermediates.
Temperature-Dependent Byproduct Formation
Elevated temperatures (>100°C) during phenethylation promote Fries rearrangement side products. Controlled heating at 80°C with microwave assistance reduces decomposition while maintaining reaction rates.
Analytical Characterization
Spectroscopic Identification
1H NMR (DMSO-d₆):
-
δ 7.88 (d, J = 8.1 Hz, 1H, H-4)
-
δ 7.45–7.32 (m, 5H, phenethyl aromatic)
-
δ 5.03 (s, 2H, -OCH₂-)
LCMS (ESI+):
Purity Assessment via HPLC
Method:
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
-
Mobile phase: 0.1% TFA in H₂O/MeCN (70:30 to 30:70 gradient)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology enables safe handling of exothermic deprotection steps with BBr₃. A two-stage system achieves:
Waste Stream Management
Neutralization of BBr₃ byproducts with aqueous NaHCO₃ generates reusable NaBr, aligning with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenethyl-benzo[d]isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
5-Phenethyl-benzo[d]isoxazol-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Phenethyl-benzo[d]isoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities.
Comparación Con Compuestos Similares
Pharmacological and Functional Comparisons
Functional Insights :
- DAAO Inhibition: CBIO’s chloro group enhances electronegativity, improving binding to DAAO’s active site.
- Plasmin Inhibition : 5-(4-Piperidyl)isoxazol-3-ol’s basic piperidyl group enhances affinity for plasmin’s kringle domain. Isothiazol-3-ol analogues show improved potency, highlighting the impact of heteroatom substitution .
- Structural-Activity Relationships (SAR) :
Challenges and Limitations
- Synthetic Complexity : Isomerization to isoxazol-3-ol derivatives under acidic/basic conditions may fail, necessitating optimized routes (e.g., Method E/G) .
- Bioavailability : While CBIO enhances D-serine levels, its rapid metabolism in primates limits clinical translation .
- Lack of Direct Data : The phenethyl derivative’s properties remain speculative; future studies should prioritize its synthesis and profiling.
Q & A
Q. What are the optimal synthetic routes for 5-Phenethyl-benzo[d]isoxazol-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of benzisoxazole derivatives typically involves cyclocondensation or hypervalent iodine-mediated cycloaddition. For example, hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes (e.g., using 4-methoxyphenyl or phenethyl precursors) can yield isoxazole cores, followed by hydroxylation or functionalization . Reaction optimization includes adjusting solvent polarity (e.g., DCM/THF mixtures), temperature (25–80°C), and stoichiometry of reagents like nitrile oxides. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by -NMR and HRMS are critical . For 5-phenethyl derivatives, introducing the phenethyl group early in the synthesis via alkylation or coupling reactions may improve regioselectivity.
Q. Which analytical techniques are most reliable for characterizing 5-Phenethyl-benzo[d]isoxazol-3-ol?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- -NMR and -NMR : Identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl groups as broad singlets) and carbon backbone .
- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error .
- IR Spectroscopy : Detect functional groups (e.g., O-H stretches at 3200–3600 cm, isoxazole C=N stretches near 1600 cm) .
- HPLC : Assess purity (>95% preferred) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers distinguish 5-Phenethyl-benzo[d]isoxazol-3-ol from structurally similar benzisoxazole derivatives?
- Methodological Answer : Key distinguishing features include:
- Substituent Position : The phenethyl group at position 5 and hydroxyl at position 3 create unique splitting patterns in NMR (e.g., coupling constants in -NMR) .
- Chromatographic Retention : Compare HPLC retention times against known analogs (e.g., 3-methyl or 6-fluoro derivatives) .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry, though this requires high-purity crystals .
Advanced Research Questions
Q. How can contradictory pharmacological data for benzisoxazole derivatives be resolved, particularly regarding target selectivity?
- Methodological Answer : Contradictions often arise from substituent effects. For example, 4-phenoxyphenyl isoxazoles exhibit ACC inhibition but vary in potency based on side-chain modifications (e.g., urea vs. carbamate groups) . To resolve discrepancies:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenethyl length, electron-withdrawing groups) and assay activity in vitro (e.g., ACC enzymatic assays) .
- Off-Target Screening : Use kinase profiling panels to identify unintended interactions .
Q. What computational strategies predict the binding affinity of 5-Phenethyl-benzo[d]isoxazol-3-ol to biological targets?
- Methodological Answer :
- Molecular Docking : Use Surflex-Dock or AutoDock Vina to model interactions with targets (e.g., ACC or GPCRs). Optimize force fields for π-π stacking (phenethyl-benzisoxazole) and hydrogen bonding (hydroxyl group) .
- cLogP and ADMET Prediction : Tools like SwissADME calculate drug-likeness (e.g., cLogP ~3.2 for optimal membrane permeability) .
- MD Simulations : Run 100-ns trajectories to assess binding stability in solvated systems (e.g., GROMACS/AMBER) .
Q. How do stereochemical and conformational factors influence the synthesis and bioactivity of 5-Phenethyl-benzo[d]isoxazol-3-ol?
- Methodological Answer :
- Stereoselective Synthesis : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation conditions) can control stereochemistry at the phenethyl-benzo junction .
- Conformational Analysis : NOESY NMR or DFT calculations (e.g., Gaussian) identify preferred rotamers affecting target binding .
Q. What alternative green chemistry approaches can improve the sustainability of synthesizing 5-Phenethyl-benzo[d]isoxazol-3-ol?
- Methodological Answer :
- Solvent Replacement : Use cyclopentyl methyl ether (CPME) or ethanol instead of DCM to reduce toxicity .
- Catalytic Methods : Explore organocatalysts (e.g., proline derivatives) for cyclocondensation to avoid metal residues .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 mins vs. 24 hrs) and energy use .
Q. How can metabolic stability and pharmacokinetic profiles of 5-Phenethyl-benzo[d]isoxazol-3-ol be evaluated preclinically?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Identify major metabolites (e.g., hydroxylated or glucuronidated forms) .
- Caco-2 Permeability Assays : Assess intestinal absorption potential .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
